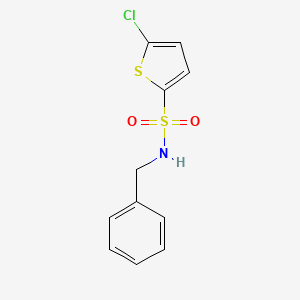

N-benzyl-5-chlorothiophene-2-sulfonamide

CAS No.: 214916-12-8

Cat. No.: VC18965476

Molecular Formula: C11H10ClNO2S2

Molecular Weight: 287.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214916-12-8 |

|---|---|

| Molecular Formula | C11H10ClNO2S2 |

| Molecular Weight | 287.8 g/mol |

| IUPAC Name | N-benzyl-5-chlorothiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C11H10ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2 |

| Standard InChI Key | TZGCXLUBQGIXPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |

Introduction

Structural and Chemical Classification

Molecular Architecture

N-Benzyl-5-chlorothiophene-2-sulfonamide features a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—with two key substituents:

-

A chlorine atom at the fifth position, enhancing electrophilic substitution reactivity.

-

A sulfonamide group (-SO₂NHBenzyl) at the second position, where the nitrogen atom is bonded to a benzyl group (C₆H₅CH₂).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

-

¹H NMR: Signals at δ 7.3–7.5 ppm correspond to the benzyl aromatic protons, while thiophene ring protons resonate near δ 6.8–7.1 ppm.

-

¹³C NMR: The sulfonamide sulfur induces deshielding, with the thiophene carbons appearing between 120–140 ppm .

-

MS: A molecular ion peak at m/z 287 aligns with the calculated molecular weight.

Synthesis and Manufacturing Processes

Oxidative Chlorination and Sulfonamide Formation

A patented synthesis route involves 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula III) as a key intermediate . The process comprises:

-

Oxidative Chlorination:

-

Ammonolysis:

Table 1: Key Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent Ratio (EA:H₂O) | 90:10 to 96:4 |

| Temperature | -5°C to 10°C |

| Ammonia Addition pH | 9–10 |

This method achieves a 78–85% yield with minimal byproducts, as confirmed by HPLC analysis .

Alternative Synthetic Routes

-

Thiophene Functionalization: Direct sulfonation of 5-chlorothiophene-2-carboxylic acid derivatives using chlorosulfonic acid, followed by benzylamine coupling.

-

Benzylation: Reacting 5-chlorothiophene-2-sulfonamide with benzyl bromide in the presence of potassium carbonate .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 253.72 g/mol (reported) | |

| Density | 1.386 g/cm³ (analog) | |

| Boiling Point | 698.6°C (analog) | |

| LogP (Partition Coeff.) | 6.78 (predicted) |

The compound’s high logP value suggests significant lipophilicity, favoring membrane permeability in biological systems .

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom at position 5 directs further substitution to position 4 of the thiophene ring. For example, bromination with pyridinium bromide perbromide yields 5-chloro-4-bromo-thiophene-2-sulfonamide derivatives .

Sulfonamide Group Reactivity

-

Alkylation/Acylation: The benzyl group on the sulfonamide nitrogen can be replaced under alkaline conditions, enabling diversification into analogs.

-

Hydrolysis: Prolonged exposure to strong acids or bases cleaves the sulfonamide bond, generating thiophene-2-sulfonic acid and benzylamine.

Biological and Pharmacological Applications

Antimicrobial Activity

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Preliminary studies indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from synthetic impurities .

-

TLC: Rf = 0.65 using ethyl acetate/hexane (3:7) on silica gel.

Spectroscopic Analysis

-

IR Spectroscopy: Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to thieno[3,2-e]thiazine derivatives, which are explored as antipsychotic agents .

Material Science

Its sulfonamide group enhances thermal stability, making it suitable for high-temperature polymer composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume